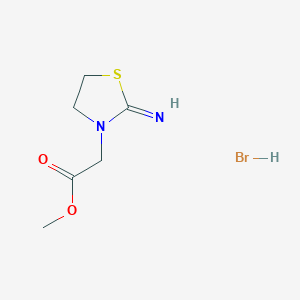

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide is a synthetic compound with the molecular formula C6H11BrN2O2S and a molecular weight of 255.13.

Méthodes De Préparation

The synthesis of Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature to produce 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yield and purity.

Analyse Des Réactions Chimiques

Alkylation of Thiourea Derivatives

Reaction of methyl bromoacetate with thiourea under basic conditions forms the thiazolidinone core. For example:

- Reagents : Thiourea, methyl bromoacetate, triethylamine (NEt₃)

- Conditions : Room temperature, 12–24 h in ethanol

- Yield : 22–42% after crystallization

This proceeds via intermediate isothiourea hydrobromide formation, followed by intramolecular cyclization (Scheme 1):Thiourea+CH2(Br)COOCH3NEt3Methyl 2 imino 1 3 thiazolidin 3 yl acetate hydrobromide

Acylation Reactions

The compound reacts with acylating agents (e.g., bromoacetyl bromide) to form spirocyclic intermediates. For instance:

- Reagents : Bromoacetyl bromide, triethylamine

- Conditions : 0–5°C, followed by room temperature

- Key Observation : Immediate color change indicates rapid S-acylation, favoring spirocyclization .

Spirocyclization

The hydrobromide salt stabilizes the intermediate during acylation. The spirocyclic form (e.g., 10 in Scheme 2) is thermodynamically favored due to:

- Reduced ring strain in the 5-membered thiazolidinone.

- Enhanced resonance stabilization of the imine group .

Ring-Opening Reactions

Under acidic or basic conditions, the thiazolidinone ring opens to regenerate reactive intermediates (e.g., 11 in Scheme 2). This is critical for further functionalization:

Solubility and Handling

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water .

- Decomposition : Degrades above 170°C, releasing HBr gas .

Pharmaceutical Intermediates

The compound serves as a precursor for:

- Pioglitazone : Antidiabetic drug synthesized via hydrolysis of the imino group .

- Acridine Hybrids : Anticancer agents formed via Knoevenagel condensation .

Heterocycle Functionalization

Reaction with aldehydes or ketones yields Schiff bases, enabling access to:

- Thiazoline-oxazoline hybrids : For antimicrobial screening .

- Coumarin-thiazolidinone conjugates : Fluorescent probes .

Comparative Reaction Yields

Key Research Findings

- Regioselectivity : Reactions with MBA/BAB exclusively yield 3-substituted thiazolidinones, with no regioisomers detected .

- Catalytic Effects : SmCl₃ or CoCl₂ enhances cyclization rates in hybrid syntheses .

- Green Chemistry : Solvent-free and aqueous-phase reactions are feasible but lower-yielding (15–30%) .

Applications De Recherche Scientifique

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes

Mécanisme D'action

The mechanism of action of Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide can be compared with other thiazolidine derivatives, which also exhibit diverse biological activities. Similar compounds include:

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

Thiazolidine-2-thione: Investigated for its antimicrobial activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Activité Biologique

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidine Derivatives

Thiazolidine derivatives, including this compound, are known for their pharmacological properties . These compounds typically exhibit a range of biological activities such as:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Neuroprotective

- Antioxidant .

The biological activity of this compound can be attributed to its structural features:

Target Interactions

The compound interacts with various biological targets through its imine group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction potentially inhibits their activity, leading to therapeutic effects.

Biochemical Pathways

This compound is involved in several biochemical pathways that contribute to its diverse effects. For instance, the presence of sulfur in thiazolidine motifs enhances their pharmacological properties by facilitating interactions with biological macromolecules .

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For example, studies have shown that certain thiazolidine compounds can induce apoptosis in cancer cells by modulating cell signaling pathways .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is comparable to other known antimicrobial agents, making it a candidate for further development in infectious disease treatments .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models .

Pharmacokinetics and Synthesis

Pharmacokinetic studies reveal that the compound's absorption, distribution, metabolism, and excretion (ADME) profiles are favorable for therapeutic use. Various synthetic methods have been employed to enhance its selectivity and yield, including multicomponent reactions and green chemistry approaches .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar thiazolidine derivatives is useful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Thiazolidine-2,4-dione | Antidiabetic | Known for improving insulin sensitivity |

| Thiazolidine-4-carboxylic acid | Prodrug potential | Explored for metabolic disorders |

| Thiazolidine-2-thione | Antimicrobial | Investigated for resistant bacterial strains |

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study demonstrated that this compound could enhance the efficacy of existing chemotherapeutics in resistant cancer cell lines by targeting specific molecular pathways .

- Infection Control : Clinical trials are underway to evaluate its effectiveness against multi-drug resistant bacterial infections, showing promising preliminary results .

Propriétés

IUPAC Name |

methyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.BrH/c1-10-5(9)4-8-2-3-11-6(8)7;/h7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLWMXLFFMVUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCSC1=N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.